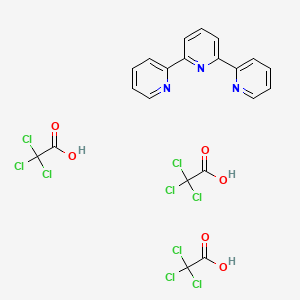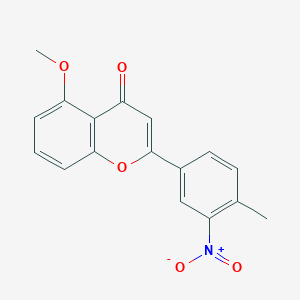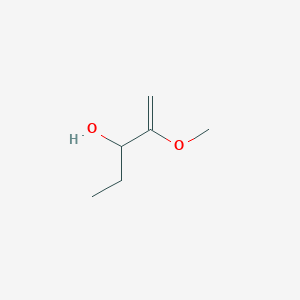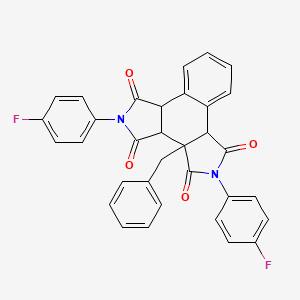
C33H22F2N2O4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C33H22F2N2O4 is a complex organic molecule that has garnered interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C33H22F2N2O4 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Core Structure: This step involves the construction of the central aromatic rings through reactions such as Friedel-Crafts acylation or Suzuki coupling.
Introduction of Functional Groups: Fluorine atoms and other functional groups are introduced using reagents like fluorinating agents and protecting groups to ensure selective reactions.
Final Assembly: The final steps involve coupling the intermediate products under controlled conditions, often using catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of This compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
C33H22F2N2O4: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule, often using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
C33H22F2N2O4: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential, particularly in drug development for targeting specific diseases.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of C33H22F2N2O4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
類似化合物との比較
C33H22F2N2O4: can be compared with other similar compounds based on its structure and properties:
Similar Compounds: Molecules with similar aromatic ring structures and functional groups, such as or .
Uniqueness: The presence of specific functional groups and the arrangement of atoms in
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C33H22F2N2O4 |
|---|---|
分子量 |
548.5 g/mol |
IUPAC名 |
6-benzyl-4,9-bis(4-fluorophenyl)-4,9-diazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),12,14-triene-3,5,8,10-tetrone |
InChI |
InChI=1S/C33H22F2N2O4/c34-20-10-14-22(15-11-20)36-29(38)26-24-8-4-5-9-25(24)27-30(39)37(23-16-12-21(35)13-17-23)32(41)33(27,28(26)31(36)40)18-19-6-2-1-3-7-19/h1-17,26-28H,18H2 |
InChIキー |
OSNMHAYXNHRXMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC23C4C(C5=CC=CC=C5C2C(=O)N(C3=O)C6=CC=C(C=C6)F)C(=O)N(C4=O)C7=CC=C(C=C7)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



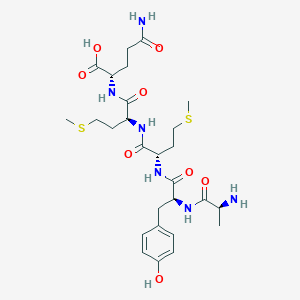
![3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12629104.png)
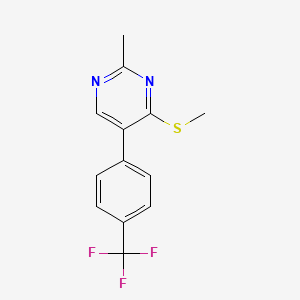
![2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane](/img/structure/B12629116.png)
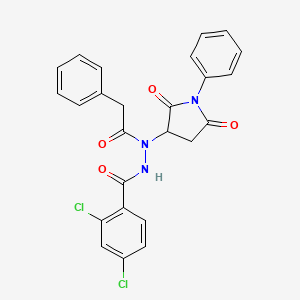
![2,2'-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12629136.png)
![1-[(2-Bromophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12629139.png)
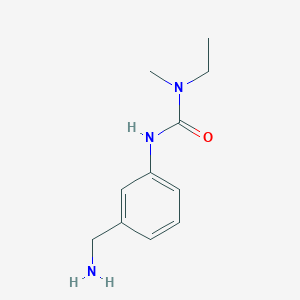
![7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12629151.png)
![Ethyl 3-[(pentan-2-yl)amino]propanoate](/img/structure/B12629153.png)
